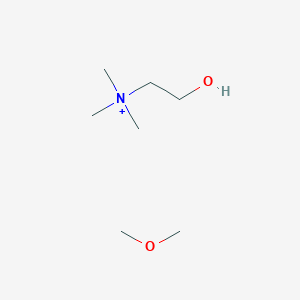![molecular formula C24H36O3 B12094742 [10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12094742.png)
[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate is a steroidal compound with a unique structure that includes a formyl group at the 20th position, a hydroxyl group at the 3rd position, and an acetate group attached to the hydroxyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate typically involves multiple steps, starting from a suitable steroidal precursor. One common approach is to start with pregnenolone, which undergoes selective oxidation to introduce the formyl group at the 20th position. The hydroxyl group at the 3rd position is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: The formyl group can undergo further oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetate group can be hydrolyzed to regenerate the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Aqueous sodium hydroxide or acidic hydrolysis using hydrochloric acid.
Major Products:
Oxidation: (3beta,20S)-20-Carboxy-3-hydroxy-5-pregnene.
Reduction: (3beta,20S)-20-Hydroxy-3-hydroxy-5-pregnene.
Substitution: (3beta,20S)-3-hydroxy-5-pregnene.
Applications De Recherche Scientifique
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a reference compound in analytical studies.
Mécanisme D'action
The mechanism of action of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate involves its interaction with specific molecular targets, such as steroid receptors. The formyl group may participate in hydrogen bonding and other interactions that modulate the activity of these receptors. Additionally, the compound may influence various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
(3beta,20S)-20-Hydroxy-3-hydroxy-5-pregnene: Lacks the formyl group, which may result in different biological activities.
(3beta,20S)-20-Carboxy-3-hydroxy-5-pregnene: Contains a carboxylic acid group instead of a formyl group, potentially altering its reactivity and interactions.
(3beta,20S)-3-hydroxy-5-pregnene: Lacks both the formyl and acetate groups, which may significantly change its properties.
Uniqueness: The presence of the formyl group at the 20th position and the acetate group at the 3rd position makes (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar steroidal compounds.
Propriétés
IUPAC Name |
[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,14-15,18-22H,6-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIMJUQRBDTHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)
![N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12094709.png)




